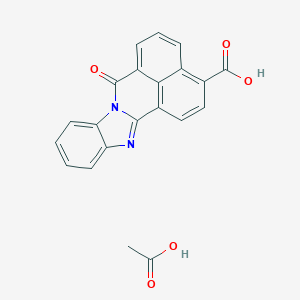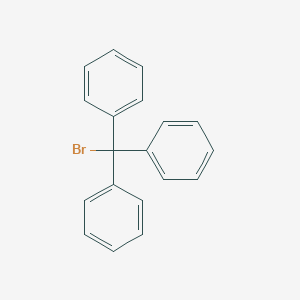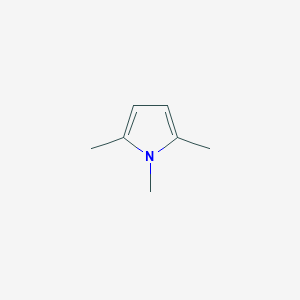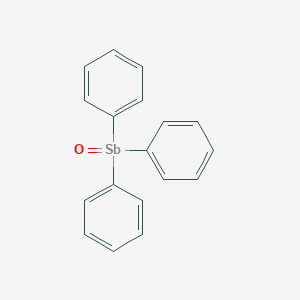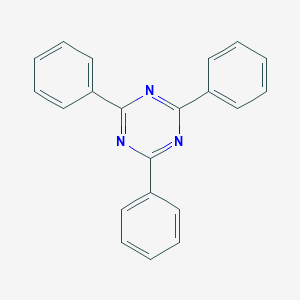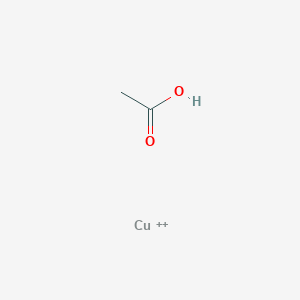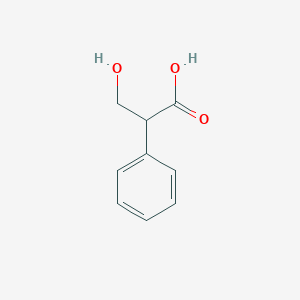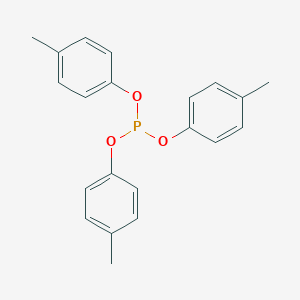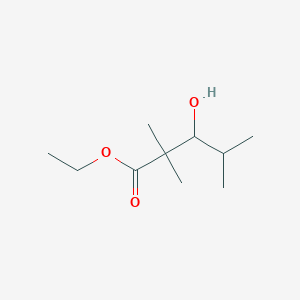![molecular formula C44H32N2 B147663 N4,N4'-二(萘-2-基)-N4,N4'-二苯基-[1,1'-联苯]-4,4'-二胺 CAS No. 139255-17-7](/img/structure/B147663.png)
N4,N4'-二(萘-2-基)-N4,N4'-二苯基-[1,1'-联苯]-4,4'-二胺
描述
N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine is a compound that has been studied for its potential use in organic electronics, particularly in the context of organic light-emitting diodes (OLEDs). The compound is known for its ability to emit light via singlet excimer states, which are excited states formed by the interaction of two molecules of the same species .
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves condensation reactions, as seen in the preparation of triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides . These compounds can be electropolymerized to form electroactive films, suggesting a potential pathway for the synthesis of N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine derivatives for use in electronic applications.
Molecular Structure Analysis
The molecular structure of related naphthalene derivatives has been characterized using various spectroscopic techniques, including IR and NMR spectroscopy, as well as single-crystal X-ray diffraction studies . These studies provide insights into the conformation and stability of the molecular structure, which is crucial for understanding the electronic properties of the compound.
Chemical Reactions Analysis
Naphthalene derivatives can participate in oxidative coupling reactions, as demonstrated by the synthesis of benzidines via the self-coupling of N,N-dialkylanilines using naphthalene diylbis(diphenylmethylium) dications as oxidants . These reactions are important for the formation of compounds with extended conjugation, which is beneficial for electronic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, are influenced by their molecular structure. These properties include redox behavior, electrochromic characteristics, and the ability to form excimers, which are relevant for their function in electronic devices . The photophysical and electron transport properties of these compounds have been studied, revealing their potential as n-type semiconductor materials in organic electronics .
科学研究应用
有机发光二极管 (OLED) 应用
研究人员合成了含有 N4,N4'-二(萘-2-基)-N4,N4'-二苯基-[1,1'-联苯]-4,4'-二胺衍生物的新型主体材料,用于黄色电磷光器件。这些材料由于其高热稳定性和形态稳定性,在提高 OLED 的效率和亮度方面显示出有希望的结果。这些进展表明这些化合物在开发性能更好、能耗更低的器件方面具有潜力 (Zhang et al., 2015)。
电荷传输材料
另一个应用领域是将此类化合物用于 OLED 的电荷传输材料。据报道,利用 N4,N4'-二(萘-2-基)-N4,N4'-二苯基-[1,1'-联苯]-4,4'-二胺衍生物的 OLED 中的平衡电荷传输显着提高了器件性能,包括降低驱动电压和延长操作寿命 (Lee et al., 2005)。
电致变色特性
已经探索了使用 N4,N4'-二(萘-2-基)-N4,N4'-二苯基-[1,1'-联苯]-4,4'-二胺合成的芳族聚酰胺的电致变色特性,揭示了在智能窗户和显示技术中的潜在应用。这些聚合物在不同的电势下表现出可逆的颜色变化,证明了它们在电致变色器件中的实用性 (Wang et al., 2017)。
电子材料合成
还进行了基于 N4,N4'-二(萘-2-基)-N4,N4'-二苯基-[1,1'-联苯]-4,4'-二胺衍生物合成和表征用于蓝色有机发光二极管 (OLED) 的材料的研究。这些材料显示出有希望的光学特性,可用于 OLED 技术,提高具有更好效率和颜色特性的器件的开发 (Li et al., 2014)。
安全和危害
When handling this compound, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
未来方向
While the specific future directions for this compound are not detailed in the search results, its use in organic electronics suggests potential for further development in this field. Its role in OLEDs and perovskite solar cells indicates its importance in the advancement of sustainable and efficient energy technologies .
属性
IUPAC Name |
N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2/c1-3-15-39(16-4-1)45(43-29-23-33-11-7-9-13-37(33)31-43)41-25-19-35(20-26-41)36-21-27-42(28-22-36)46(40-17-5-2-6-18-40)44-30-24-34-12-8-10-14-38(34)32-44/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFVVZKSHYCRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619330 | |
| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
139255-17-7 | |
| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: Why is beta-NPB considered as a potential material for OLEDs despite its limitations in laser applications?
A1: While beta-NPB shows promise as a hole transport material in OLEDs [, ], its application in laser devices is limited due to its weak stimulated emission compared to its excited state absorption []. Essentially, this means that while it can effectively transport positive charges (holes) within an OLED device, making it a good candidate for that application, it struggles to amplify light effectively, hindering its potential for lasers.
Q2: How does the performance of beta-NPB in an OLED device compare to its structural isomer, alpha-NPB?
A2: Research suggests that while both alpha-NPB and beta-NPB can be used as host materials in a single-layered white OLED, alpha-NPB demonstrates superior performance []. Devices utilizing alpha-NPB as a host exhibited a 15% higher efficiency compared to those utilizing beta-NPB []. This difference in performance could be attributed to variations in their molecular structures and subsequent energy transfer dynamics within the device.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



